

Technical Support Center: Purification of N-Cyclohexylformamide

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Compound of Interest

Compound Name: *N-Cyclohexylformamide*

CAS No.: 766-93-8

Cat. No.: B146473

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Topic: Vacuum Distillation & Purification Protocols Doc ID: NCF-PUR-001 Last Updated: 2026-02-07

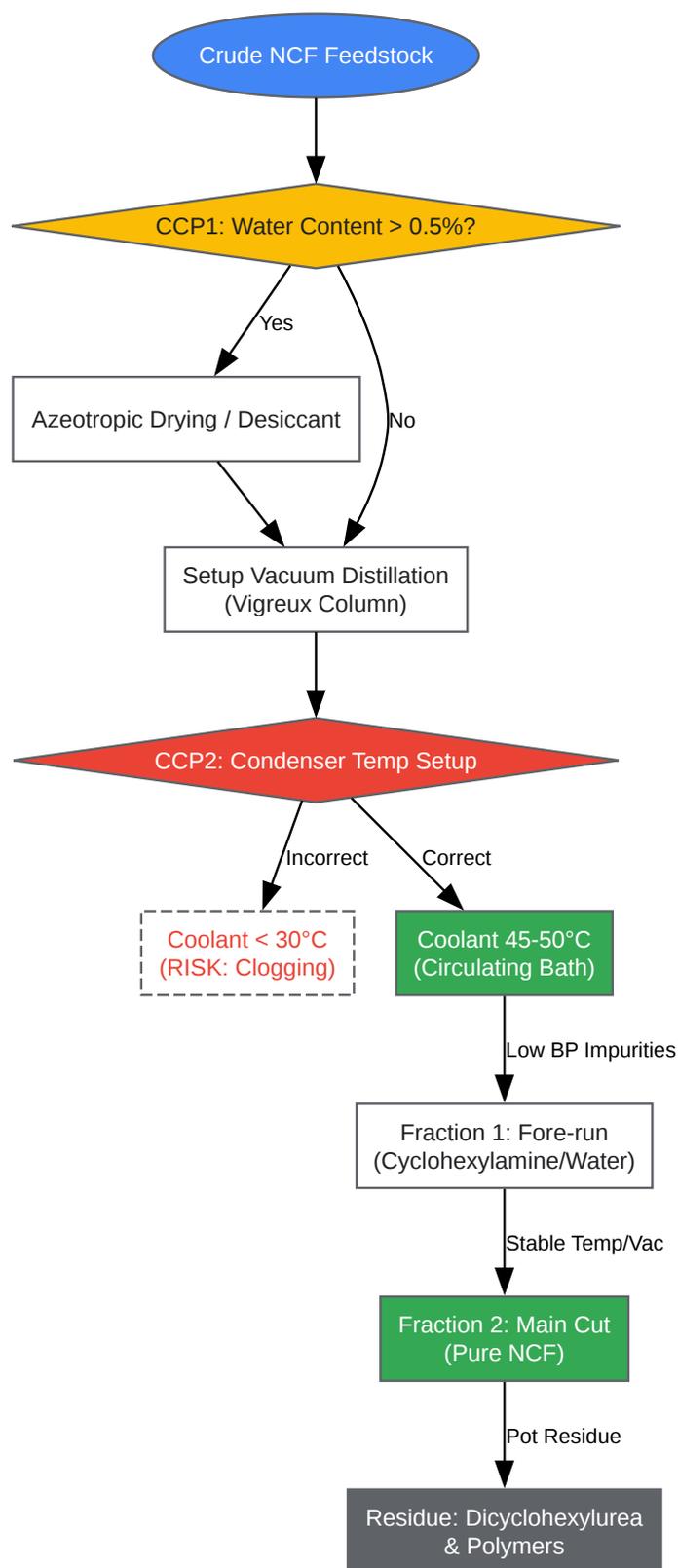
Core Technical Data & Critical Parameters

Before initiating purification, verify your system capabilities against the physicochemical properties of **N-Cyclohexylformamide** (NCF).

Parameter	Value	Operational Implication
CAS Number	766-93-8	Verification standard.[1]
Melting Point (MP)	36–41 °C	CRITICAL: Distillate will solidify in standard cold-water condensers.
Boiling Point (BP)	137–138 °C @ 10 mmHg 115 °C @ 60 mmHg	Requires high vacuum to keep pot temperature <150 °C.
Refractive Index ()	1.4849	Use for fraction purity validation.
Key Impurities	Cyclohexylamine, Formic Acid, Dicyclohexylurea	Separation relies on BP differentials and solubility.
Thermal Stability	Decomposes >160–180 °C	Prolonged heating triggers degradation to isocyanides or amine/CO.

Process Workflow Visualization

The following logic flow outlines the purification decision matrix and critical control points (CCPs) for the distillation process.



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Figure 1: Purification workflow emphasizing the critical control point of condenser temperature to prevent solidification.

Standard Operating Procedure (SOP)

Objective: Isolate high-purity NCF (>99%) from crude reaction mixtures.

Phase 1: Pre-Distillation Conditioning

Why this matters: Water and unreacted cyclohexylamine cause "bumping" and vacuum fluctuations.

- Acid Neutralization: If the crude mix is acidic (excess formic acid), neutralize with mild base to prevent acid-catalyzed hydrolysis during heating.
- Solvent Stripping: Remove low-boiling solvents (e.g., benzene, toluene) via rotary evaporation before high-vacuum setup.

Phase 2: Vacuum Distillation Setup

Equipment:

- Short-path distillation head or 25-cm Vigreux column (for better separation).
- Heated Circulator: Essential for the condenser.
- Vacuum Pump: Capable of <10 mmHg stable pressure.

Protocol:

- Condenser Thermal Regulation: Set the condenser coolant loop to 45–50 °C.
 - Mechanism:[2] NCF melts at ~36–41 °C. Standard tap water (15 °C) will cause the vapor to crystallize immediately inside the condenser, creating a dangerous pressure plug.
- Vacuum Application: Apply vacuum gradually. Target 10 mmHg.
- Heating: Raise oil bath temperature slowly.

- Fore-run: Collect distillate coming over <130 °C (at 10 mmHg).[3] This typically contains unreacted cyclohexylamine.
- Main Fraction: Collect the steady fraction boiling at 137–138 °C (10 mmHg).
- Shutdown: Break vacuum with nitrogen (inert gas) to prevent oxidation of the hot residue.

Troubleshooting Hub (FAQs)

Issue 1: "My distillate is solidifying and clogging the condenser."

Diagnosis: Thermal shock crystallization. Root Cause: The condenser coolant temperature is below the melting point of NCF (36–41 °C). Corrective Action:

- Immediate: Stop heating. Use a heat gun (gently) to melt the blockage into the receiver.
- Systemic: Switch from tap water to a recirculating heater set to 50 °C. If a circulator is unavailable, use an air condenser (no liquid coolant) or drain the water jacket and allow ambient air cooling, though this may reduce trapping efficiency.

Issue 2: "The product is turning yellow or brown during distillation."

Diagnosis: Thermal degradation or Oxidation. Root Cause:

- Pot Temperature too high: Exceeding 160 °C can trigger decomposition into cyclohexyl isocyanide (foul odor) or polymerization.
- Air Leak: Oxygen reacting with hot amides. Corrective Action:
- Improve vacuum quality (<10 mmHg) to lower the required boiling point.
- Ensure all joints are greased and clamped.
- Check: If the distillate smells intensely foul (pungent/repulsive), isocyanide has formed. Redistill under stricter vacuum.

Issue 3: "Violent bumping is occurring in the distillation flask."

Diagnosis: Flash vaporization of volatiles. Root Cause: Presence of water or residual low-boiling solvents (cyclohexylamine/formic acid) in a viscous mixture. Corrective Action:

- Use a capillary bleed with inert gas (Nitrogen/Argon) rather than a magnetic stir bar alone. The bubbles provide nucleation sites.
- Perform a stricter "degassing" phase at ambient temperature under vacuum before heating.

Issue 4: "The Refractive Index (RI) is lower than 1.48." [3]

Diagnosis: Contamination with lower RI impurities. Root Cause: Likely contamination with unreacted cyclohexylamine (

) or water (

). Corrective Action:

- The fore-run cut was likely taken too late. Refractionate the material, discarding the first 10-15% of the volume.

References

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Sources

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